5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their significant biological activities and are often used in medicinal chemistry . The presence of difluoromethyl groups enhances the compound’s stability and biological activity .
Preparation Methods
The synthesis of 5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Industrial production methods often involve the use of acyclic reagents, which have been developed to achieve high yields efficiently .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including substitution reactions with different nucleophiles . Common reagents used in these reactions include difluoromethylating agents, which introduce difluoromethyl groups into the compound . Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications. It is used in medicinal chemistry for its antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties . Additionally, it serves as an inhibitor for carboxylesterase, translocator protein, PDE10A, and selective kinase . The compound is also used in the development of fluorophores for optical applications due to its tunable photophysical properties .
Mechanism of Action
The mechanism of action of 5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with various molecular targets and pathways. It acts as an inhibitor for several enzymes and proteins, including carboxylesterase, translocator protein, and PDE10A . The presence of difluoromethyl groups enhances its binding affinity and stability, leading to its significant biological activities .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine class include zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic properties . Compared to these compounds, 5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits enhanced stability and biological activity due to the presence of difluoromethyl groups . This makes it a unique and valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C15H8F6N4O |
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Molecular Weight |
374.24 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H8F6N4O/c16-6-1-2-8(7(17)3-6)23-15(26)10-5-12-22-9(13(18)19)4-11(14(20)21)25(12)24-10/h1-5,13-14H,(H,23,26) |
InChI Key |
KFIPUMQGLKKQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F |
Origin of Product |
United States |
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